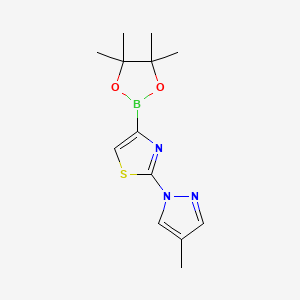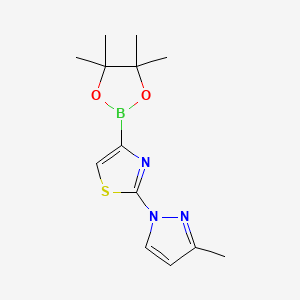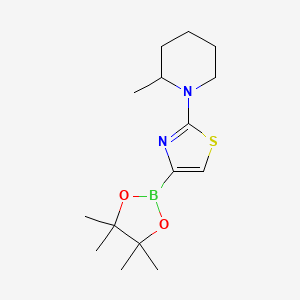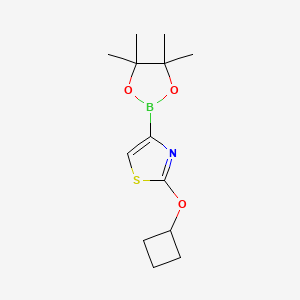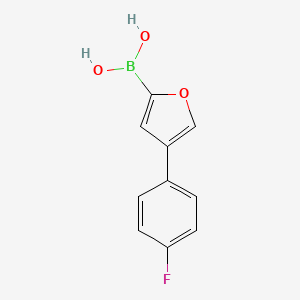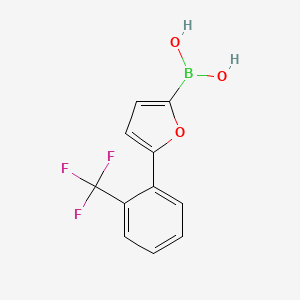
5-(2-Methoxyphenyl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxyphenyl)furan-2-boronic acid (5-MPFB) is an organic compound of the boronic acid family. It is a versatile building block for the synthesis of various compounds, and has been used in scientific research and laboratory experiments. 5-MPFB has been studied for its biochemical and physiological effects, and its potential applications in many areas.
Wissenschaftliche Forschungsanwendungen
5-(2-Methoxyphenyl)furan-2-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of heterocyclic compounds, such as quinolones, pyridines, and pyrimidines. It has also been used as a reagent in the synthesis of polymers and as a ligand in organometallic chemistry. Additionally, 5-(2-Methoxyphenyl)furan-2-boronic acid has been used to study the biological activities of various compounds, such as proteins and peptides.
Wirkmechanismus
The mechanism of action of 5-(2-Methoxyphenyl)furan-2-boronic acid is not yet fully understood. However, it is believed that the boron atom in 5-(2-Methoxyphenyl)furan-2-boronic acid acts as a Lewis acid, forming a covalent bond with the electron-rich functional groups of the target molecule. This covalent bond facilitates the formation of a new carbon-boron bond, which can then be used in various reactions.
Biochemical and Physiological Effects
5-(2-Methoxyphenyl)furan-2-boronic acid has been studied for its biochemical and physiological effects. In vitro studies have shown that 5-(2-Methoxyphenyl)furan-2-boronic acid can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. Additionally, 5-(2-Methoxyphenyl)furan-2-boronic acid has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Methoxyphenyl)furan-2-boronic acid in laboratory experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, it is important to note that 5-(2-Methoxyphenyl)furan-2-boronic acid is a relatively strong acid, and must be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 5-(2-Methoxyphenyl)furan-2-boronic acid. First, it could be used in the development of new drugs, as it has been shown to have inhibitory activity against certain enzymes. Additionally, it could be used to study the biological activities of proteins and peptides, as well as to synthesize new polymers. Finally, it could be used in the development of new catalysts for various chemical reactions.
Synthesemethoden
The synthesis of 5-(2-Methoxyphenyl)furan-2-boronic acid is generally accomplished through a condensation reaction between 2-methoxyphenol and furan-2-boronic acid. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The reaction yields a white solid which is then purified and recrystallized to obtain the desired product.
Eigenschaften
IUPAC Name |
[5-(2-methoxyphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO4/c1-15-9-5-3-2-4-8(9)10-6-7-11(16-10)12(13)14/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTARGWAEZPBNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)furan-2-boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



